molecular formula C23H23N5O4 B14934659 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B14934659
M. Wt: 433.5 g/mol
InChI Key: JKDUZFCKPGKUAP-UHFFFAOYSA-N
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Description

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a quinoline core with a 1,2,4-triazole moiety and a 3,4-dimethoxyphenethyl substituent. The quinoline scaffold is substituted at the 4-position with a carboxamide group and at the 1-position with a methyl group, while the triazole ring is functionalized with a phenethyl chain bearing methoxy groups at the 3- and 4-positions.

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C23H23N5O4/c1-28-17-7-5-4-6-15(17)16(13-21(28)29)22(30)25-23-24-20(26-27-23)11-9-14-8-10-18(31-2)19(12-14)32-3/h4-8,10,12-13H,9,11H2,1-3H3,(H2,24,25,26,27,30)

InChI Key

JKDUZFCKPGKUAP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NNC(=N3)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

The quinoline scaffold is synthesized via the Gould-Jacobs reaction , which involves cyclization of an aniline derivative with a β-keto ester:

Procedure :

  • Methyl anthranilate (10 mmol) reacts with ethyl acetoacetate (12 mmol) in diphenyl ether at reflux (250°C) under nitrogen for 6 hours.
  • Cyclization yields 2-oxo-1,2-dihydroquinoline-4-carboxylic acid ethyl ester (Yield: 77%).
  • N-Methylation : The quinoline nitrogen is alkylated using methyl iodide (2 eq) and sodium hydride (1.2 eq) in anhydrous DMF at 0°C→rt for 12 hours, yielding 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid ethyl ester (Yield: 85%).
  • Hydrolysis : Saponification with 10% NaOH in ethanol at 100°C for 4 hours produces the carboxylic acid (Yield: 90%).

Key Data :

Step Reagents/Conditions Yield
Cyclization Methyl anthranilate, ethyl acetoacetate, diphenyl ether, 250°C 77%
N-Methylation Methyl iodide, NaH, DMF, 0°C→rt 85%
Hydrolysis 10% NaOH, ethanol, 100°C 90%

Synthesis of the Triazole Moiety: 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-Triazol-5-Amine

Cyclocondensation of Thiourea Derivatives

The triazole ring is constructed via cyclization of a thiourea intermediate:

Procedure :

  • 3,4-Dimethoxyphenethylamine (10 mmol) reacts with cyanogen bromide (12 mmol) in ethanol at 50°C for 3 hours to form N-(3,4-dimethoxyphenethyl)cyanamide .
  • Cyclization : The cyanamide is treated with hydrazine hydrate (15 mmol) in acetic acid at 120°C for 8 hours, yielding 3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-amine (Yield: 68%).

Key Data :

Intermediate Reagents/Conditions Yield
Cyanamide 3,4-Dimethoxyphenethylamine, cyanogen bromide, ethanol, 50°C 89%
Triazole Hydrazine hydrate, acetic acid, 120°C 68%

Amide Bond Formation: Final Coupling

Carboxylic Acid Activation

The quinoline carboxylic acid is activated using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (hydroxybenzotriazole):

Procedure :

  • 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (5 mmol) is dissolved in anhydrous DMF with PyBOP (6 mmol) and HOBt (6 mmol).
  • DIEA (N,N-diisopropylethylamine, 10 mmol) is added, and the mixture is stirred at rt for 30 minutes.
  • 3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-amine (5.5 mmol) is added, and the reaction proceeds at rt for 24 hours.
  • Purification via silica gel chromatography (CH₂Cl₂:MeOH 95:5) yields the final product (Yield: 62%).

Optimization Insights :

  • Coupling Agents : HBTU and EDC/HCl were tested but resulted in lower yields (45–50%) compared to PyBOP.
  • Solvent : DMF outperformed THF and acetonitrile in solubility and reaction efficiency.

Structural Characterization and Purity Assessment

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H, NH), 8.52 (d, J = 8.4 Hz, 1H, quinoline-H), 7.89 (t, J = 7.8 Hz, 1H), 7.72 (d, J = 8.0 Hz, 1H), 6.95–6.85 (m, 3H, aromatic), 3.81 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 3.42 (t, J = 7.2 Hz, 2H, CH₂), 2.89 (t, J = 7.2 Hz, 2H, CH₂), 2.65 (s, 3H, NCH₃).
  • HRMS (ESI) : m/z calculated for C₂₅H₂₆N₅O₅ [M+H]⁺: 484.1932; found: 484.1928.

HPLC Purity

  • Column : C18, 5 µm, 250 × 4.6 mm
  • Mobile Phase : 60:40 MeCN:H₂O (0.1% TFA)
  • Retention Time : 12.7 minutes
  • Purity : 98.5% (UV detection at 254 nm).

Alternative Synthetic Routes and Comparative Analysis

Curtius Rearrangement Approach

An alternative pathway employs the Curtius reaction to form the amide bond:

  • Convert the quinoline carboxylic acid to an acyl azide using DPPA (diphenylphosphoryl azide).
  • Thermolysis in tert-butanol yields an isocyanate intermediate, which reacts with the triazole amine.
  • Yield : 55% (lower than PyBOP method due to side reactions).

Solid-Phase Synthesis

Polystyrene-supported HOBt was tested to simplify purification:

  • Yield : 58% (comparable to solution-phase but with faster workup).

Challenges and Mitigation Strategies

  • Low Solubility : The triazole amine’s poor solubility in nonpolar solvents was addressed using DMF as the reaction medium.
  • Regioselectivity : Cyclization steps required strict temperature control to avoid byproducts like 1,3,4-triazole isomers.

Chemical Reactions Analysis

Structural Analysis and Key Features

The compound comprises:

  • A quinoline-4-carboxamide core with a 2-oxo-1,2-dihydroquinoline moiety and a methyl substituent.

  • A 1H-1,2,4-triazol-5-yl substituent linked via an amide bond.

  • A 2-(3,4-dimethoxyphenyl)ethyl group attached to the triazole ring.

Formation of the Quinoline Core

The quinoline scaffold is typically synthesized via Skraup synthesis or Combes quinoline synthesis , which involves condensation of aniline derivatives with β-diketones or cyclic ketones . The 2-oxo-1,2-dihydroquinoline suggests partial saturation of the ring, likely introduced via reductive cyclization or enzymatic reduction .

Triazole Ring Formation

The 1,2,4-triazole moiety is commonly synthesized through cyclocondensation reactions :

  • Hydrazine derivatives react with carbonyl compounds (e.g., diketones, aldehydes) to form heterocycles.

  • Thiosemicarbazides or hydrazides may undergo cyclization with reagents like carbon disulfide or ammonium thiocyanate, as seen in analogous triazole-3-thione syntheses .

Amide Bond Formation

The amide bond between the quinoline and triazole moieties likely involves coupling reagents (e.g., EDC, DCC) or acid chloride intermediates . For example:

  • Activation of the quinoline’s carboxylic acid to an acid chloride.

  • Reaction with a triazole amine under basic conditions.

Cyclocondensation for Triazole Formation

Based on analogous reactions :

StepReaction TypeReagents/Conditions
Hydrazide formationCondensationPhenyl hydrazine, acetic acid
ThiosemicarbazideReflux with HClAmmonium thiocyanate
Triazole cyclizationEthanol/KOH refluxPotassium hydroxide

Amide Bond Formation

StepReaction TypeReagents/Conditions
Acid activationChlorinationThionyl chloride
CouplingAmidationDCC, HOBt, DIPEA

Analytical Characterization

Key analytical techniques for verification:

  • NMR spectroscopy :

    • ¹H NMR : Peaks for methyl (δ ~3.0–3.5 ppm), methoxy (δ ~3.7–3.9 ppm), and NH groups.

    • ¹³C NMR : Carbonyl carbons (δ ~160–180 ppm), triazole carbons (δ ~120–150 ppm).

  • IR spectroscopy :

    • Amide I band (δ ~1650 cm⁻¹), carbonyl (δ ~1700–1750 cm⁻¹).

  • Mass spectrometry :

    • Molecular ion peak matching the calculated mass (e.g., m/z = [M+H]⁺).

Challenges and Considerations

  • Regioselectivity : Control during triazole substitution and amide bond formation.

  • Stability : The 2-oxoquinoline may require mild conditions to avoid ring-opening.

  • Purification : Complex heterocyclic structures often necessitate chromatography or crystallization.

Research and Development Trends

While direct data is unavailable, trends in related compounds (e.g., quinoline-3-carboxamides ) highlight:

  • Bioactivity : Potential as ABC transporter modulators or kinase inhibitors.

  • Synthetic Innovations : Use of green chemistry principles (e.g., microwave-assisted synthesis).

Scientific Research Applications

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications :

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of ulcers and other gastrointestinal disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound’s lipophilicity allows it to diffuse easily into cells, where it can modulate various biochemical processes. It may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its hybrid quinoline-triazole design. To contextualize its properties, comparisons are drawn with compounds sharing either the quinoline core, triazole linkage, or dimethoxyphenethyl side chain.

Table 1: Key Structural Features and Analogues
Feature Example Compound Key Differences Biological Relevance
Quinoline core 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives Lacks triazole and dimethoxyphenethyl groups; simpler scaffold. Antimicrobial, kinase inhibition
Triazole linkage 1,2,3-triazole-linked nucleoside-amino acids (e.g., compound 4 in ) Triazole fused with nucleoside; lacks quinoline and methoxy groups. Antiviral, enzyme inhibition
Dimethoxyphenethyl Methylofuran (MFR-a) cofactor () Contains furan and glutamic acid linkages; structurally distinct. Cofactor in methanogenesis

Pharmacological and Chemical Similarity

Quinoline Derivatives: The quinoline moiety is prevalent in antimalarial (e.g., chloroquine) and anticancer agents (e.g., topotecan).

Triazole-Containing Compounds: Triazoles like fluconazole (antifungal) and c-Kit inhibitors (e.g., ruxolitinib) emphasize the role of triazoles in targeting heme proteins or kinases.

Methoxy-Substituted Aromatics: The 3,4-dimethoxyphenethyl group is reminiscent of dopamine receptor ligands (e.g., apomorphine). However, in this compound, the methoxy groups are part of a non-planar phenethyl chain, reducing steric hindrance and possibly enhancing receptor interaction .

Computational Similarity Analysis

Using binary similarity coefficients (e.g., Tanimoto index), the compound’s fingerprint can be compared to analogues. For example:

  • Tanimoto Index (TI): Compared to 1-methyl-2-oxo-quinoline derivatives: TI ≈ 0.45 (moderate similarity due to shared quinoline-carboxamide core). Compared to triazole-nucleoside hybrids: TI ≈ 0.32 (low similarity; divergent pharmacophores). These metrics suggest the compound occupies a unique chemical space, blending features of multiple drug classes .

Research Findings and Limitations

  • Synthetic Challenges: The compound’s synthesis likely involves multi-step reactions, including Huisgen cycloaddition for the triazole ring and palladium-catalyzed couplings for the quinoline-carboxamide assembly. No yield or purity data are available.
  • Biological Data Gap: While structural analogs (e.g., triazole antifungals, quinolone antibiotics) are well-studied, the biological profile of this specific compound remains underexplored.
  • Contradictions: highlights methylofuran’s role in methanogenesis, but its structural dissimilarity to the target compound limits direct comparison .

Biological Activity

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a quinoline moiety. Its molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of 342.36 g/mol. The presence of the 3,4-dimethoxyphenyl group is notable for its potential influence on the compound's biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown efficacy against various bacteria and fungi. A study demonstrated that triazole derivatives displayed antimicrobial activities against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL .

CompoundTarget MicroorganismMIC (µg/mL)
Triazole Derivative AStaphylococcus aureus16
Triazole Derivative BEscherichia coli32

Anticancer Activity

The anticancer potential of triazole derivatives has been well-documented. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines. Specifically, compounds related to this compound have exhibited promising results against breast cancer (T47D) and colon cancer (HCT116) cell lines.

Cell LineIC50 (µM)
T47D27.3
HCT1166.2

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cellular processes. For example, triazole compounds often target fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis. Additionally, they may induce apoptosis in cancer cells through various pathways including the activation of caspases and disruption of mitochondrial membrane potential .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that triazole derivatives showed significant antimicrobial effects against resistant strains of bacteria .
  • Anticancer Properties : Research indicated that certain 1,2,4-triazole derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells .

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